molecular formula C9H8N3O2S2- B14761741 [(4-Aminophenyl)sulfonyl](1,3-thiazol-2-yl)azanide

[(4-Aminophenyl)sulfonyl](1,3-thiazol-2-yl)azanide

Cat. No.: B14761741
M. Wt: 254.3 g/mol
InChI Key: NAOYTQXEYUKHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminophenyl)sulfonylazanide is a chemical compound with the molecular formula C9H8N3O2S2. It is known for its diverse biological activities and is used in various scientific research applications. This compound contains a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)sulfonylazanide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromo-1,3-thiazole under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of (4-Aminophenyl)sulfonylazanide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)sulfonylazanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminophenyl)sulfonylazanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential use in the treatment of bacterial infections.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)sulfonylazanide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)sulfonylazanide is unique due to its specific combination of a sulfonamide group and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H8N3O2S2-

Molecular Weight

254.3 g/mol

IUPAC Name

(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide

InChI

InChI=1S/C9H8N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2/q-1

InChI Key

NAOYTQXEYUKHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.